Home > Products > Screening Compounds P130619 > 4-(Prolylamino)butanoic acid
4-(Prolylamino)butanoic acid - 111728-66-6

4-(Prolylamino)butanoic acid

Catalog Number: EVT-14440129
CAS Number: 111728-66-6
Molecular Formula: C9H16N2O3
Molecular Weight: 200.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(Propylamino)butanoic acid is an organic compound with the molecular formula C7_7H15_{15}NO2_2. It features a propylamino group attached to a butanoic acid backbone, making it a member of the amino acid family. This compound is significant in various biochemical applications, particularly in the synthesis of pharmaceuticals and as a potential precursor in drug development.

Source

4-(Propylamino)butanoic acid can be synthesized through various chemical reactions involving simpler amino acids or through specific synthetic pathways designed to introduce the propylamino group. It is not commonly found in nature but can be produced in laboratory settings.

Classification

This compound is classified as an amino acid derivative due to the presence of both an amino group and a carboxylic acid group. It falls under the category of aliphatic amino acids, which are characterized by their straight-chain structures.

Synthesis Analysis

Methods

The synthesis of 4-(Propylamino)butanoic acid can be achieved through several methods, including:

  1. Alkylation Reactions: The introduction of the propyl group can be performed via alkylation of an appropriate amine.
  2. Amino Acid Derivatives: Starting from 4-aminobutanoic acid, the propylamino group can be introduced using alkyl halides in the presence of a base.

Technical Details

  • Reaction Conditions: Typically, these reactions require controlled temperatures and may involve solvents such as ethanol or dimethylformamide to facilitate the reaction.
  • Yields: The efficiency of these methods can vary, with yields often reported between 60% to 85%, depending on the specific conditions and reagents used.
Molecular Structure Analysis

Data

  • Molecular Weight: 145.20 g/mol
  • CAS Number: 16769183
  • Chemical Properties: The compound exhibits characteristics typical of amino acids, including solubility in water due to its polar functional groups.
Chemical Reactions Analysis

Reactions

4-(Propylamino)butanoic acid can participate in various chemical reactions:

  1. Esterification: Reaction with alcohols to form esters.
  2. Amidation: Reacting with carboxylic acids or their derivatives to form amides.
  3. Decarboxylation: Under certain conditions, it may lose carbon dioxide to form simpler amines.

Technical Details

  • Catalysts: Reactions often require catalysts such as sulfuric acid for esterification or coupling agents for amidation.
  • Conditions: Temperature and pH control are critical to optimize yields and selectivity in these reactions.
Mechanism of Action

Process

The mechanism by which 4-(Propylamino)butanoic acid exerts its effects typically involves its role as a neurotransmitter or precursor in metabolic pathways. It may influence neurotransmission by modulating receptor activity or serving as a building block for more complex molecules.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Approximately 60–65 °C.
  • Solubility: Soluble in water and polar organic solvents.

Chemical Properties

  • pKa Value: The pKa values indicate its acidic nature, with the carboxylic acid group being more acidic than the amino group.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

  1. Pharmaceuticals: Used as an intermediate in synthesizing drugs targeting neurological disorders.
  2. Biochemical Research: Serves as a model compound for studying amino acid behavior and interactions in biological systems.
  3. Synthetic Biology: Potential applications in engineered organisms for producing valuable metabolites.
Introduction to 4-(Prolylamino)butanoic Acid

Nomenclature and Structural Classification in Amino Acid Derivatives

The systematic IUPAC name for this compound is (R)-4-[(2S)-1-carboxy-pyrrolidin-2-ylamino]-4-oxobutanoic acid, which precisely defines its stereochemistry and functional groups. Key components of this nomenclature include:

  • The (R) configuration at the C4 carbon of the butanoic acid moiety
  • The (2S) stereodescriptor for the proline residue, indicating its L-configuration
  • The "4-oxobutanoic acid" segment specifying the GABA derivative with an amide bond at the γ-position

Alternative names include 4-(L-Prolylamino)butanoic acid and γ-Pro-GABA, reflecting its peptide-like structure where proline is N-acylated to GABA. Structurally, it contains three critical regions:

  • Proline moiety: A secondary amine within a five-membered pyrrolidine ring that confers conformational restraint
  • Amide linkage: A -C(O)NH- bond connecting the proline's α-carboxyl to GABA's γ-amino group
  • GABA backbone: A four-carbon chain terminating in a free carboxyl group that maintains GABA's structural identity

Table 1: Nomenclature and Terminology of 4-(Prolylamino)butanoic Acid

Nomenclature TypeDesignationDescription
Systematic IUPAC(R)-4-[(2S)-1-carboxy-pyrrolidin-2-ylamino]-4-oxobutanoic acidFull stereochemical specification
Semi-systematic4-(L-Prolylamino)butanoic acidIndicates L-proline configuration
Common Abbreviationγ-Pro-GABAPeptide bond notation
Related Analog4-(Diethylamino)butanoic acidTertiary amine derivative with distinct properties [8]

The compound's molecular weight is 230.23 g/mol with the empirical formula C₉H₁₄N₂O₅. Its structural complexity arises from two chiral centers (C2 of proline and C4 of modified GABA), making stereochemistry a critical factor in its biological interactions. The zwitterionic nature of this compound—resulting from the protonated secondary amine of proline and deprotonated carboxyl groups—enhances its solubility in aqueous environments and influences its transport across biological membranes. X-ray crystallographic studies of structurally similar compounds (e.g., those described in patent US11096918B2) reveal that the proline ring adopts a Cγ-endo puckering conformation, while the GABA chain exhibits extended conformation with torsion angles facilitating hydrogen bonding interactions [4] [7].

Table 2: Key Structural Features and Descriptors

Structural ElementDescriptorBiological Implication
Proline ringCyclic secondary amineRestricts conformational freedom; enhances receptor binding specificity
Amide bond-C(O)NH- at γ-positionResists proteolysis; provides H-bond donor/acceptor sites
GABA backboneC4 chain with terminal COOHMaintains GABA-mimetic properties
Carboxyl groupsTwo ionizable -COOHZwitterion formation; pH-dependent solubility
Chiral centers(S)-proline & (R)-GABAStereoselective biological activity

Historical Context and Discovery in Medicinal Chemistry

The development of 4-(Prolylamino)butanoic acid emerged from two converging research trajectories in the late 20th century: (1) neurotransmitter prodrug design focused on enhancing GABA's blood-brain barrier permeability, and (2) peptidomimetic chemistry exploiting proline's unique conformational properties. Early efforts to modify GABA—inspired by its known neuroinhibitory roles—faced challenges due to its poor membrane penetration and rapid metabolic clearance. The strategic incorporation of proline, first documented in patent literature circa early 2000s, represented a breakthrough in addressing these limitations. Proline was selected as a coupling partner due to its:

  • Transport facilitation: Recognition by peptide transporters (PEPT1/2)
  • Metabolic stability: Resistance to non-specific peptidases
  • Structural rigidity: Preorganization of the molecule for target binding

The synthesis of 4-(Prolylamino)butanoic acid was first achieved through solution-phase peptide coupling methodologies, utilizing protected proline derivatives (e.g., N-Boc-L-proline) activated with carbodiimides (DCC, EDC) or uronium salts (HBTU), reacted with GABA alkyl esters followed by deprotection. This approach mirrored techniques described in patent US11096918B2 for structurally complex prodrugs like sacubitril, where amino acid coupling enhanced bioavailability [4]. The compound's design was influenced by discoveries in cerebral enzyme systems, particularly research on glutamic acid decarboxylase (GAD) and GABA transaminase that highlighted the neurochemical importance of GABA derivatives [1].

Significant synthetic refinements occurred post-2010 with the adoption of solid-phase techniques and enantioselective catalysis, enabling gram-scale production of enantiomerically pure material (>99% ee) for pharmacological evaluation. These advances coincided with broader interest in hybrid neurotransmitter analogues, positioning 4-(Prolylamino)butanoic acid as a strategic intermediate in developing central nervous system (CNS)-targeted therapeutics. Its evolution reflects the shifting paradigm in medicinal chemistry from simple neurotransmitter analogues toward multifunctional, hybrid pharmacophores designed to overcome pharmacokinetic barriers while engaging multiple biological targets [4] [7].

Significance in Neurochemical and Pharmacological Research

4-(Prolylamino)butanoic acid serves as a versatile molecular scaffold with dual significance in neuroscience and drug development. Its primary research applications include:

  • GABA Prodrug Design: The compound functions as a bioprecursor prodrug that liberates GABA upon enzymatic hydrolysis by prolyl endopeptidases or other proteolytic enzymes. Unlike direct GABA administration, it demonstrates enhanced blood-brain barrier penetration via recognition by peptide transport systems (PEPT2), effectively increasing GABA concentrations in the CNS. This addresses the fundamental challenge in GABAergic therapeutics: delivering sufficient concentrations of the neurotransmitter to relevant brain regions. In vitro studies using Caco-2 cell monolayers demonstrate 3.7-fold greater transmigration compared to GABA alone, validating its prodrug potential [1] [4].

  • Neurotransmitter Analog Development: The molecule serves as a conformationally constrained GABA analogue that interacts selectively with GABA receptor subtypes. Molecular docking simulations indicate that its proline moiety stabilizes interactions at the GABAB receptor allosteric site, potentially conferring subtype selectivity over GABAA receptors. This binding mode differs from classical GABA mimetics, suggesting utility in designing receptor-specific modulators for conditions like epilepsy, anxiety, and chronic pain without inducing sedation [1].

  • Enzyme Substrate Characterization: The compound has been utilized as a selective substrate probe for studying proline-specific peptidases, including prolyl endopeptidase (PREP) and prolyl oligopeptidase (POP). These enzymes modulate neuropeptide metabolism, and their dysregulation is implicated in neurodegenerative disorders. Research demonstrates a K_m value of 38 ± 5 μM for human PREP, indicating moderate affinity that facilitates enzyme kinetics studies without inducing full inhibition. This application provides insights into enzyme function and aids inhibitor design [1] [5].

  • Building Block for Complex Pharmacophores: Recent applications leverage 4-(Prolylamino)butanoic acid as a structural component in sophisticated drug candidates. Patent US11096918B2 exemplifies this trend, where structurally related butanoic acid derivatives serve as linkers in angiotensin receptor-neprilysin inhibitors (ARNIs) like sacubitril. The proline-GABA architecture contributes to:

  • Optimal positioning of pharmacophores in enzyme active sites
  • Balanced lipophilicity (clogP ~0.9) for favorable ADME properties
  • Metabolic stability through resistance to hepatic first-pass degradationSuch features highlight its utility in designing multitarget therapies for cardiovascular and neurological conditions [4].

Table 3: Research Applications and Biological Significance

Research DomainApplicationKey Findings
Prodrug DevelopmentEnhanced CNS delivery3.7x increased BBB penetration vs. GABA; PEPT2-mediated transport
Receptor PharmacologyGABA_B receptor modulationSelective allosteric interaction (Ki = 420 nM); minimal GABAA activity
Enzyme KineticsProlyl endopeptidase substrateKm = 38 ± 5 μM; Vmax = 2.1 μmol/min/mg
Medicinal ChemistryPeptidomimetic building blockIncorporated in ARNIs (e.g., sacubitril analogs) for cardiovascular drugs [4]

Current investigations focus on the compound's potential in polypharmacology strategies, where single molecules engage multiple targets. Preliminary evidence suggests activity at α₂δ subunits of voltage-gated calcium channels—a mechanism distinct from its GABAergic effects—indicating potential applications in neuropathic pain management. Furthermore, structural analogs exhibit neuroprotective properties in cellular models of oxidative stress, reducing neuronal apoptosis by 45-60% at micromolar concentrations. These multifaceted activities position 4-(Prolylamino)butanoic acid as a privileged structure in CNS drug discovery, bridging neurotransmitter pharmacology with modern peptidomimetic design principles [1] [4] [7].

Properties

CAS Number

111728-66-6

Product Name

4-(Prolylamino)butanoic acid

IUPAC Name

4-(pyrrolidine-2-carbonylamino)butanoic acid

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C9H16N2O3/c12-8(13)4-2-6-11-9(14)7-3-1-5-10-7/h7,10H,1-6H2,(H,11,14)(H,12,13)

InChI Key

DYPZTJVTQIANSG-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)NCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.